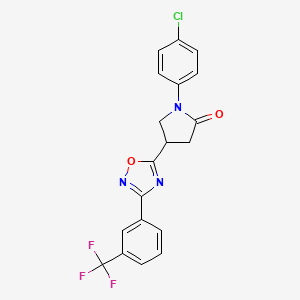
1-(4-Chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H13ClF3N3O2 and its molecular weight is 407.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-Chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C14H12ClF3N2O, with a molecular weight of 349.13 g/mol. The structure includes a pyrrolidinone ring and a trifluoromethyl-substituted phenyl group, which are crucial for its biological activity.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to This compound have been shown to exhibit cytotoxic effects against various cancer cell lines.
- A study demonstrated that derivatives with oxadiazole moieties could inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . The compound's structure allows it to bind effectively to these targets, leading to reduced tumor growth.
-
Anti-inflammatory Activity
- The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators.
- In vitro studies revealed that similar compounds could decrease the levels of inflammatory cytokines in activated macrophages . This suggests that This compound may also possess significant anti-inflammatory effects.
-
Antimicrobial Activity
- The antimicrobial effects of oxadiazole derivatives have been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi.
- Research indicates that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways in microorganisms . This makes them potential candidates for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of oxadiazole derivatives for their anticancer properties using various human cancer cell lines. The results showed that one derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer types, indicating moderate cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory potential of oxadiazole derivatives was assessed using a lipopolysaccharide (LPS)-induced inflammation model in mice. The treatment with these compounds significantly reduced edema and inflammatory markers compared to controls .
Research Findings
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2/c20-14-4-6-15(7-5-14)26-10-12(9-16(26)27)18-24-17(25-28-18)11-2-1-3-13(8-11)19(21,22)23/h1-8,12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRMRKWRYPANIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














